molecular formula C23H27N5O4S2 B4308457 ETHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4308457
M. Wt: 501.6 g/mol
InChI Key: AISCUGVPNINJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}butanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyrimidine ring, and several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}butanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups or modify the existing structure .

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrimidine derivatives, such as:

Uniqueness

What sets ETHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE apart is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 2-[2-[6-amino-4-oxo-1-(2-phenylethyl)pyrimidin-2-yl]sulfanylbutanoylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4S2/c1-4-16(20(30)27-22-25-14(3)19(34-22)21(31)32-5-2)33-23-26-18(29)13-17(24)28(23)12-11-15-9-7-6-8-10-15/h6-10,13,16H,4-5,11-12,24H2,1-3H3,(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISCUGVPNINJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)SC2=NC(=O)C=C(N2CCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
ETHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
ETHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
ETHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

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